Methyl 5-tridecylfuran-2-carboxylate
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Overview
Description
Methyl 5-tridecylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-tridecylfuran-2-carboxylate can be achieved through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing polysubstituted furans with mono- to tricarboxylate groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sulfur ylides and alkynes in the presence of catalysts can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-tridecylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Methyl 5-tridecylfuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-tridecylfuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or inflammation .
Comparison with Similar Compounds
- Methyl 5-decylfuran-2-carboxylate
- Methyl 5-dodecylfuran-2-carboxylate
- Methyl 5-tetradecylfuran-2-carboxylate
Comparison: Methyl 5-tridecylfuran-2-carboxylate is unique due to its longer tridecyl chain, which can influence its physical and chemical properties. This longer chain may enhance its hydrophobicity and affect its interaction with biological membranes compared to shorter-chain derivatives .
Properties
CAS No. |
64137-37-7 |
---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 5-tridecylfuran-2-carboxylate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(22-17)19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
DWKFMWKKNRPKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
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